N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
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Overview
Description
Preparation Methods
The synthesis of N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves the reaction of 4-(2-chloroacetyl)phenyl ethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)acetamide: This compound has a similar structure but lacks the ethyl and chloroacetyl groups, leading to different chemical properties and reactivity.
N-(2-chloroacetyl)aniline: This compound has a similar chloroacetyl group but differs in the aromatic substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[4-(2-chloroacetyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(14-9(2)15)10-3-5-11(6-4-10)12(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIVOOIKJMVTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874594-00-0 |
Source
|
Record name | N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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